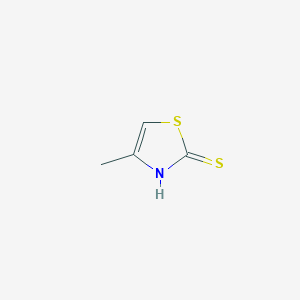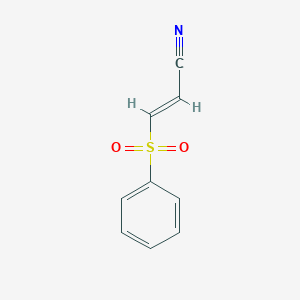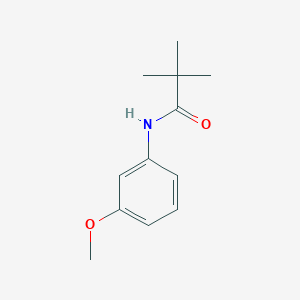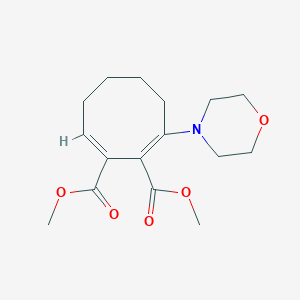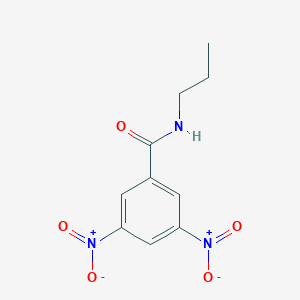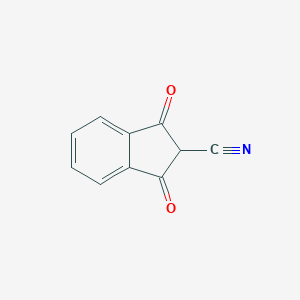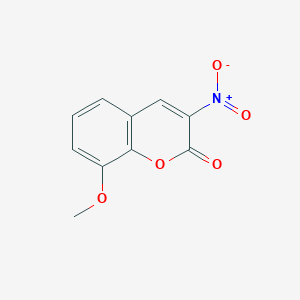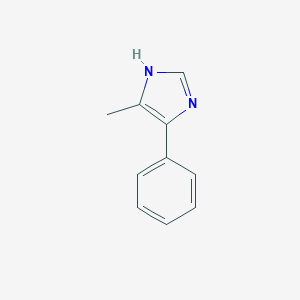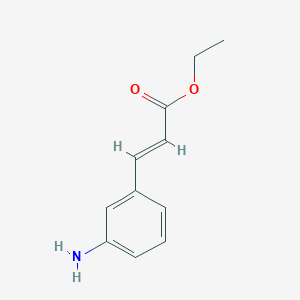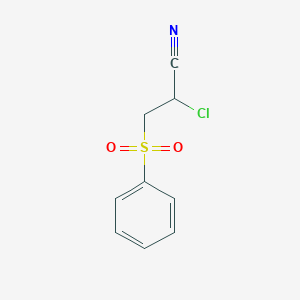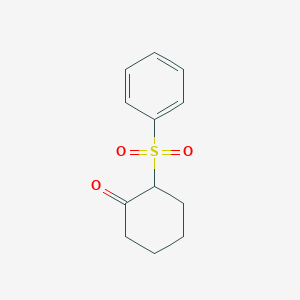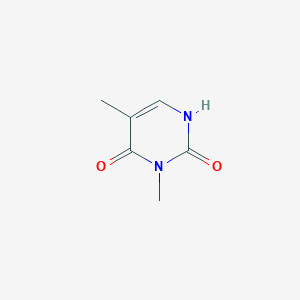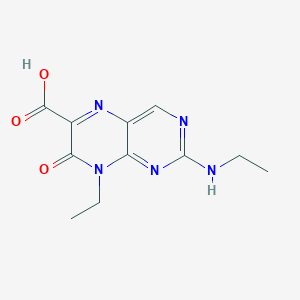
8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid, also known as EACA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EACA belongs to the class of pteridines and is a derivative of folic acid. Its chemical structure consists of a pteridine ring, an ethyl group, and an ethylamino group attached to the carboxylic acid group.
作用机制
8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid exerts its biological effects by inhibiting the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA. By inhibiting this enzyme, 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid disrupts the normal cellular processes that rely on the synthesis of DNA and RNA, leading to cell death. 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid has also been shown to inhibit the growth of fungi and cancer cells by disrupting their metabolic pathways.
生化和生理效应
8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have demonstrated that 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid inhibits the growth of cancer cells and fungi by disrupting their metabolic pathways. Additionally, 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In vivo studies have shown that 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid can reduce tumor growth in animal models.
实验室实验的优点和局限性
One of the main advantages of 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid is its potent inhibitory activity against dihydrofolate reductase, making it a valuable tool for studying the role of this enzyme in various cellular processes. However, 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid has certain limitations in lab experiments, including its low solubility in aqueous solutions and its potential toxicity to cells at high concentrations.
未来方向
There are several potential future directions for research on 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid. One area of research could focus on the development of more efficient synthesis methods for 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid to improve its yield and purity. Another area of research could investigate the potential use of 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid as a plant growth regulator to enhance crop yields. Additionally, further studies could investigate the potential use of 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid as an antifungal and antitumor agent in clinical settings.
合成方法
8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid can be synthesized through a multi-step process involving the condensation of 2-amino-4-ethyl-5-formamido-6-hydroxypyrimidine with ethyl chloroacetate, followed by reduction with sodium borohydride. The resulting product is then subjected to a series of reactions involving acetylation, hydrolysis, and decarboxylation to yield 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid.
科学研究应用
8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid has been extensively studied for its potential applications in various fields, including biochemistry, medicine, and agriculture. In biochemistry, 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid is used as a substrate for dihydrofolate reductase, an enzyme that plays a critical role in the synthesis of DNA and RNA. In medicine, 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid has been investigated for its potential use as an antifungal and antitumor agent. Additionally, 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid has been studied for its potential applications in agriculture as a plant growth regulator.
属性
CAS 编号 |
2144-74-3 |
|---|---|
产品名称 |
8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid |
分子式 |
C11H13N5O3 |
分子量 |
263.25 g/mol |
IUPAC 名称 |
8-ethyl-2-(ethylamino)-7-oxopteridine-6-carboxylic acid |
InChI |
InChI=1S/C11H13N5O3/c1-3-12-11-13-5-6-8(15-11)16(4-2)9(17)7(14-6)10(18)19/h5H,3-4H2,1-2H3,(H,18,19)(H,12,13,15) |
InChI 键 |
ABHRNLNTOMFALB-UHFFFAOYSA-N |
SMILES |
CCNC1=NC=C2C(=N1)N(C(=O)C(=N2)C(=O)O)CC |
规范 SMILES |
CCNC1=NC=C2C(=N1)N(C(=O)C(=N2)C(=O)O)CC |
其他 CAS 编号 |
2144-74-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



